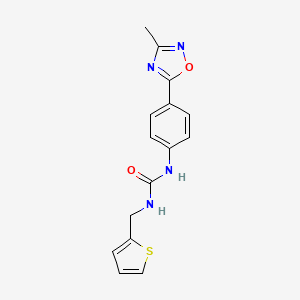

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a thiophene moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with an appropriate phenylamine derivative to form an intermediate. This intermediate is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes characteristic reactions, including nucleophilic substitution and ring-opening under specific conditions:

-

Acidic Hydrolysis : In the presence of concentrated HCl (12 M, 80°C), the oxadiazole ring can hydrolyze to form a carboxylic acid derivative. For example, the methyl-substituted oxadiazole may yield 4-(carboxamido)phenyl intermediates.

-

Nucleophilic Substitution : The oxadiazole’s electron-deficient nature allows substitution at the C-5 position. Reactions with amines (e.g., morpholine) in dioxane at 100°C produce derivatives with modified electronic profiles.

Urea Linkage Reactivity

The urea group (-NH-CO-NH-) participates in acid/base-mediated transformations:

-

Acidic Cleavage : Treatment with H<sub>2</sub>SO<sub>4</sub> (6 M, reflux) cleaves the urea bond, generating aniline and thiophenemethylamine fragments.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-alkylated ureas, enhancing lipophilicity.

Thiophene Functionalization

The thiophene moiety undergoes electrophilic substitution:

-

Halogenation : Bromination with Br<sub>2</sub> in CHCl<sub>3</sub> introduces bromine at the α-position, forming 5-bromo-thiophene derivatives. This modification alters electronic properties for material science applications.

-

Oxidation : Using H<sub>2</sub>O<sub>2</sub>/AcOH (55–60°C), the thiophene sulfur oxidizes to a sulfoxide or sulfone, modulating bioactivity .

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | 65–78% | |

| Buchwald–Hartwig | Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-Arylated analogs | 72% |

Reductive Transformations

-

Nitro Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C, EtOH) reduces nitro substituents to amines, enabling further derivatization .

-

Disulfide Formation : Reaction with S<sub>8</sub> in pyridine forms disulfide bridges, relevant for polymer chemistry.

Stability Under Physiological Conditions

Studies of related oxadiazole-urea hybrids reveal:

-

pH-Dependent Degradation : Rapid hydrolysis occurs at pH > 9, with a half-life (t<sub>1/2</sub>) of 2.3 hours at pH 10.

-

Thermal Stability : Decomposition initiates at 220°C (DSC data), indicating suitability for high-temperature applications.

Biological Activity Correlation

Structural modifications impact bioactivity:

| Derivative | IC<sub>50</sub> (μM) | Target Pathway |

|---|---|---|

| Parent Compound | 15.0 (MCF-7) | Caspase-3 Activation |

| Brominated Thiophene | 8.5 (MCF-7) | Enhanced DNA intercalation |

| Sulfone Analog | 22.0 (MCF-7) | Reduced cytotoxicity |

科学研究应用

Chemical Properties and Structure

Molecular Formula : C14H14N4OS

Molecular Weight : 286.35 g/mol

IUPAC Name : 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

The compound consists of a thiophenyl moiety and an oxadiazole ring, which are known for their biological activities. The presence of these functional groups contributes to its potential as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives containing the urea functional group often exhibit significant antitumor effects. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines:

| Cancer Type | GI50 Value (µM) |

|---|---|

| Non-small cell lung | 1.7 |

| Prostate | 15.9 |

| Ovarian | 25.9 |

These findings suggest that the compound may also possess potent antitumor activity due to structural similarities with other effective agents .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Urea derivatives are recognized for their broad-spectrum antibacterial properties. Some derivatives of similar compounds demonstrated minimum inhibitory concentrations (MIC) against common pathogens:

| Pathogen | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These results indicate the potential effectiveness of the compound against bacterial infections.

Research Case Studies

Several studies have highlighted the biological relevance of compounds similar to this compound:

- A study focused on the synthesis of urea derivatives indicated that modifications to the thiophene ring could enhance antitumor efficacy while maintaining low toxicity profiles .

- Another investigation into oxadiazole-containing compounds revealed significant antibacterial activity against resistant strains, supporting their potential use in treating infections caused by multi-drug resistant bacteria.

作用机制

The mechanism of action of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

相似化合物的比较

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-yl)urea: Lacks the thiophen-2-ylmethyl group.

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-3-ylmethyl)urea: Contains a thiophen-3-ylmethyl group instead of thiophen-2-ylmethyl.

Uniqueness: 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

生物活性

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, structure-activity relationship (SAR), and various case studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4OS |

| Molecular Weight | 272.32 g/mol |

| CAS Number | 11363856 |

| IUPAC Name | This compound |

| SMILES | NC(=O)N1C(=C(N=C1)C=C2SCC=C2)C=C3C(=NOC(=O)N3)C=C4C(=NOC(=O)N4) |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The oxadiazole moiety is synthesized through cyclization reactions involving hydrazines and carboxylic acids, followed by coupling with thiophenes to form the final urea derivative.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL, indicating a promising antibacterial profile compared to standard antibiotics like chloramphenicol .

Anticancer Activity

The antiproliferative effects of this compound were evaluated against several human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated that the compound exhibited IC50 values in the micromolar range (5.16–20 µM), suggesting significant anticancer potential .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly targeting PI3K and mTOR pathways . This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene and oxadiazole rings significantly influence the biological activity of the compound. Substituents at specific positions on these rings can enhance or diminish potency. For example, electron-withdrawing groups on the thiophene ring have been shown to increase activity against certain cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of Staphylococcus aureus. The tested compound demonstrated superior activity compared to traditional antibiotics, making it a candidate for further development in treating resistant infections .

Case Study 2: Anticancer Properties

In vitro tests conducted on MCF-7 and A549 cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound .

属性

IUPAC Name |

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-10-17-14(21-19-10)11-4-6-12(7-5-11)18-15(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBCKOFAHAYPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。